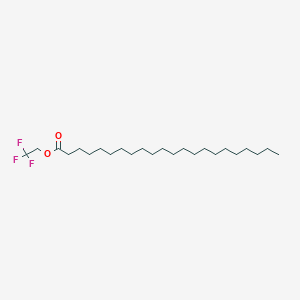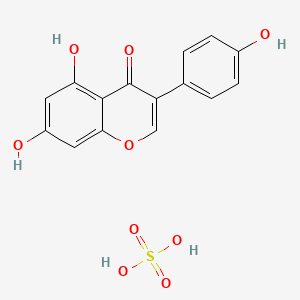
5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one;sulfuric acid is a compound that belongs to the class of flavonoids, specifically isoflavones. This compound is known for its significant biological activities and is often studied for its potential health benefits. It is structurally related to genistein, a well-known isoflavone found in soy products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one typically involves the use of various organic synthesis techniques. One common method is the condensation of appropriate phenolic compounds under acidic or basic conditions, followed by cyclization to form the chromen-4-one structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The specific methods can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Various substitution reactions can occur on the phenolic hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted phenolic compounds .
Aplicaciones Científicas De Investigación
5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential in cancer prevention and treatment, as well as its role in managing chronic diseases.
Industry: Utilized in the development of nutraceuticals and functional foods.
Mecanismo De Acción
The mechanism of action of 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation. The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Genistein: Another isoflavone with similar structure and biological activities.
Daidzein: Structurally related and shares similar health benefits.
Quercetin: A flavonoid with strong antioxidant properties.
Uniqueness
5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential health benefits .
Propiedades
Número CAS |
225778-94-9 |
|---|---|
Fórmula molecular |
C15H12O9S |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one;sulfuric acid |
InChI |
InChI=1S/C15H10O5.H2O4S/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19;1-5(2,3)4/h1-7,16-18H;(H2,1,2,3,4) |
Clave InChI |
GBUKFRMVURQRFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


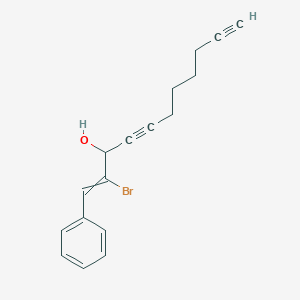
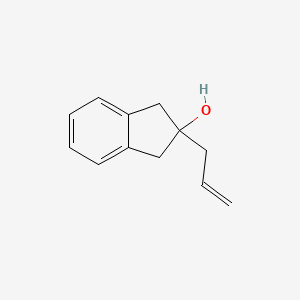
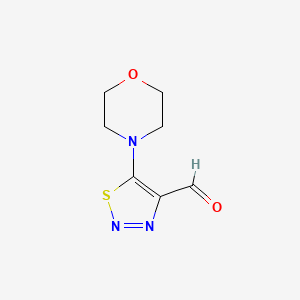
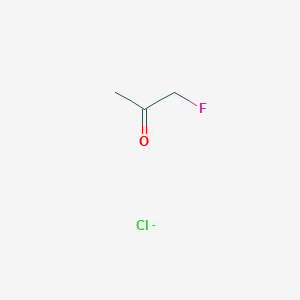
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
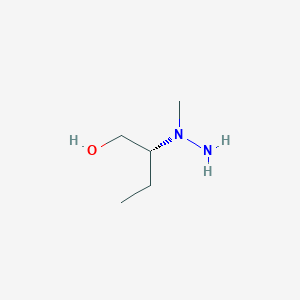
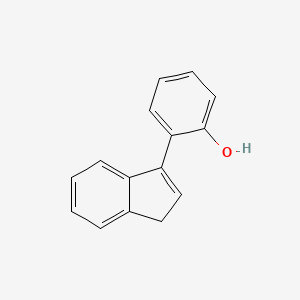
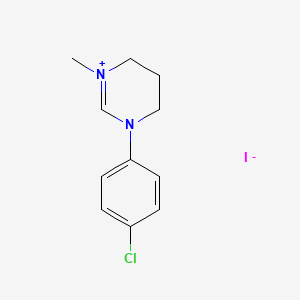
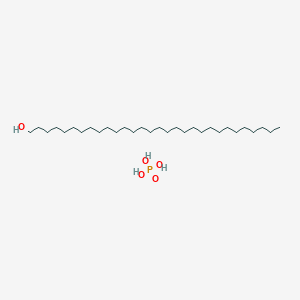
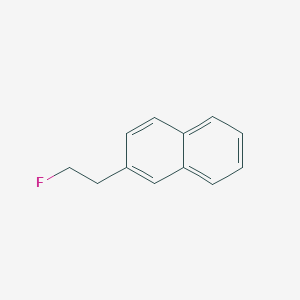
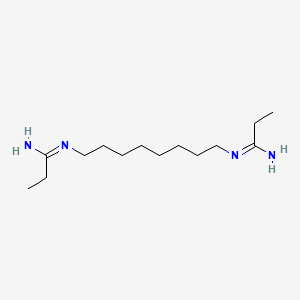
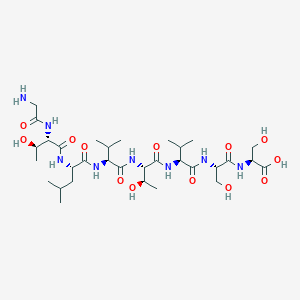
![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
